Cas no 2126144-93-0 (rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans)
![rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans structure](https://ja.kuujia.com/images/noimg.png)
rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans 化学的及び物理的性質
名前と識別子
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- rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans
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rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-399827-0.05g |
rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride |
2126144-93-0 | 95% | 0.05g |
$262.0 | 2023-03-02 | |
Enamine | EN300-399827-0.25g |
rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride |
2126144-93-0 | 95% | 0.25g |
$559.0 | 2023-03-02 | |
Enamine | EN300-399827-5.0g |
rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride |
2126144-93-0 | 95% | 5.0g |
$3273.0 | 2023-03-02 | |
Enamine | EN300-399827-1.0g |
rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride |
2126144-93-0 | 95% | 1.0g |
$1129.0 | 2023-03-02 | |
Enamine | EN300-399827-0.5g |
rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride |
2126144-93-0 | 95% | 0.5g |
$879.0 | 2023-03-02 | |
Enamine | EN300-399827-0.1g |
rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride |
2126144-93-0 | 95% | 0.1g |
$392.0 | 2023-03-02 | |
Enamine | EN300-399827-10.0g |
rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride |
2126144-93-0 | 95% | 10.0g |
$4852.0 | 2023-03-02 | |
Enamine | EN300-399827-2.5g |
rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride |
2126144-93-0 | 95% | 2.5g |
$2211.0 | 2023-03-02 |
rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride, transに関する追加情報
Introduction to rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans and its CAS No. 2126144-93-0
Rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans is a meticulously crafted compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2126144-93-0, represents a fascinating example of molecular engineering and its potential applications in medicinal chemistry.
The name of this compound is rich in structural detail, highlighting its complex spirocyclic framework and functional groups. The term rac-(1R,3R) indicates the stereochemical configuration of the molecule, which is crucial for its biological activity. The presence of a spirocyclic structure, specifically 7-oxaspiro[3.5]nonan-1-amine, contributes to its unique chemical properties and makes it a subject of interest for researchers exploring novel pharmacophores.
The compound's hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in drug formulation and research. This salt form is particularly valuable in pharmaceutical development, where solubility and bioavailability are critical factors.
In recent years, there has been a growing interest in spirocyclic compounds due to their diverse biological activities and potential therapeutic applications. Spirocycles are known for their ability to mimic the conformational flexibility of natural products, making them excellent candidates for drug design. The specific scaffold of rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans has been studied for its potential role in modulating various biological pathways.
One of the most compelling aspects of this compound is its potential as a lead molecule in the development of new drugs. Researchers have been exploring its interactions with biological targets such as enzymes and receptors, which could lead to the discovery of novel therapeutic agents. The tert-butoxy group in the molecule plays a significant role in modulating its pharmacokinetic properties, enhancing its metabolic stability and reducing unwanted side effects.
The trans configuration of the amine group contributes to the compound's overall shape and reactivity, influencing how it interacts with biological systems. This stereochemical feature is particularly important in medicinal chemistry, where small changes in molecular structure can significantly impact biological activity.
Recent studies have highlighted the importance of spirocyclic compounds in drug discovery. These studies have shown that spirocycles can exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans is being investigated as a potential candidate for these applications.
The synthesis of this compound involves complex organic transformations that require precise control over reaction conditions and stereochemistry. The use of advanced synthetic techniques has enabled researchers to produce high-purity samples suitable for further investigation. These synthetic methods are critical for ensuring that the compound's structural integrity is maintained throughout the research process.
In conclusion, rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further study and development. As research continues to uncover new applications for spirocyclic compounds, this molecule stands out as a key player in the quest for novel therapeutic agents.
2126144-93-0 (rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans) 関連製品
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